6-Ethylidene-Obeticholic Acid

Description

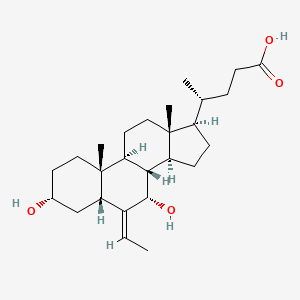

Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h5,15-16,18-21,23-24,27,30H,6-14H2,1-4H3,(H,28,29)/b17-5-/t15-,16-,18-,19+,20+,21+,23+,24-,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXXWLPIJNFPHG-ZWVRHZPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Discovery and Early Preclinical Development of 6 Ethylidene Obeticholic Acid

Rationale for Synthetic Bile Acid Analog Design

Bile acids, once considered solely as detergents aiding in fat digestion, are now recognized as crucial signaling molecules that regulate a variety of metabolic pathways. nih.gov This signaling occurs primarily through the activation of nuclear receptors, most notably the Farnesoid X Receptor (FXR). frontiersin.org The natural bile acid Chenodeoxycholic Acid (CDCA) is the most potent endogenous ligand for FXR. daneshyari.com However, its relatively low potency and activation of other signaling pathways prompted researchers to design synthetic bile acid analogs with improved pharmacological properties. The goal was to create molecules with enhanced affinity and selectivity for FXR, thereby harnessing its therapeutic potential for various metabolic and liver diseases. nih.govmdpi.com

Chemical Modification Strategies of Chenodeoxycholic Acid (CDCA) Scaffold

The CDCA molecule serves as a versatile scaffold for chemical modification. nih.gov Its steroidal core, composed of four fused rings (A, B, C, and D), and a flexible side chain offer multiple sites for synthetic alteration. nih.gov Key strategies have focused on modifying the hydroxyl groups at positions C-3, C-7, and C-12, the carboxyl group at the C-24 position on the side chain, and various positions on the steroid nucleus itself. frontiersin.org

Researchers hypothesized that modifications to the hydrophobic steroid nucleus could significantly impact receptor interaction. A series of semisynthetic bile acid derivatives were generated by introducing small alkyl substituents at the C-6 position of the CDCA scaffold. nih.gov This specific position was targeted to explore how altering the shape and hydrophobicity of the bile acid's convex "beta" face would influence its ability to bind to and activate FXR.

Enhancement of Receptor Binding Affinity and Selectivity

The primary objective behind modifying the CDCA scaffold was to enhance its binding affinity and selectivity for the FXR. rsc.org The natural ligand, CDCA, activates FXR but requires relatively high concentrations and can interact with other receptors. nih.gov By systematically altering the CDCA structure, scientists aimed to create a molecule that would fit more snugly and specifically into the ligand-binding pocket of the FXR.

The introduction of an ethyl group at the 6α position of CDCA proved to be a breakthrough. rsc.org This modification led to a dramatic increase in the molecule's potency as an FXR agonist. The resulting compound, 6-ethylidene-obeticholic acid (obeticholic acid), is approximately 100 times more potent than CDCA in activating FXR. nih.gov This enhanced potency is attributed to the optimized fit within the receptor's binding site, leading to a more stable and effective activation of FXR-mediated signaling pathways. rsc.orgresearchgate.net

Identification and Characterization of this compound as a Potent FXR Agonist

Following the systematic modification of the CDCA structure, a panel of new compounds was screened for their ability to activate FXR. Among these, the 6α-ethyl substituted derivative stood out for its exceptional potency and was selected for further characterization.

Historical Context of Initial Compound Synthesis

The initial synthesis and identification of this compound as a powerful FXR agonist were first reported in the early 2000s. nih.govfrontiersin.org A 2002 study published in the Journal of Medicinal Chemistry detailed the synthesis of a series of 6α-alkyl-substituted chenodeoxycholic acid analogs. nih.gov In this seminal work, researchers demonstrated that the introduction of an ethyl group at the 6-position resulted in a compound with significantly increased FXR agonist activity compared to the parent molecule, CDCA. nih.gov This discovery marked a pivotal moment in the development of targeted therapies for FXR-mediated diseases, establishing this compound as the most potent steroidal FXR agonist identified at the time. nih.gov

Naming Conventions and Early Designations (e.g., INT-747)

Throughout its development, this compound has been known by several names and designations. The International Nonproprietary Name (INN) for the compound is obeticholic acid (OCA) . mdpi.com

In early research and development, it was frequently referred to by its chemical abbreviation, 6-ECDCA , which stands for 6-ethyl-chenodeoxycholic acid. nih.gov During its preclinical and clinical development by the company Intercept Pharmaceuticals, it was assigned the internal code INT-747 . nih.govnih.govnih.gov It has also been referred to by the code DSP-1747 . nih.govnih.gov The approved medication is marketed under the brand name Ocaliva®. nih.gov

Data Tables

FXR Agonist Potency Comparison

| Compound | EC50 (nM) | Relative Potency vs. CDCA |

| Chenodeoxycholic Acid (CDCA) | ~9900 | 1x |

| This compound (OCA) | ~99 | ~100x |

EC50 (Half-maximal effective concentration) values are approximate and can vary based on the specific assay used. Data derived from multiple sources indicating a ~100-fold increase in potency. nih.govnih.gov

Synonyms and Designations for this compound

| Name/Designation | Type |

| Obeticholic Acid (OCA) | International Nonproprietary Name (INN) |

| This compound | Chemical Name |

| 6α-ethyl-3α,7α-dihydroxy-5β-cholan-24-oic acid | IUPAC-like Name |

| 6-ECDCA | Abbreviation (6-ethyl-chenodeoxycholic acid) |

| INT-747 | Developmental Code Name |

| DSP-1747 | Developmental Code Name |

| Ocaliva® | Brand Name |

Synthetic Methodologies and Process Chemistry of 6 Ethylidene Obeticholic Acid

Chemical Synthesis Pathways from Precursor Bile Acids

The industrial production of 6-Ethylidene-Obeticholic Acid and its subsequent conversion to Obeticholic Acid predominantly starts from naturally occurring bile acids. These precursors provide a readily available and stereochemically complex scaffold, which is then chemically modified.

Chenodeoxycholic Acid (CDCA) is a primary bile acid and serves as a common starting material for the synthesis of Obeticholic Acid and its precursors. google.comwikipedia.org The process leverages the inherent steroid backbone of CDCA, introducing an ethylidene group at the C-6 position through a series of chemical transformations.

The synthesis pathway from CDCA typically begins with the protection of the C-24 carboxylic acid, often as a methyl ester, and the oxidation of the 7α-hydroxyl group to a ketone. This 7-keto intermediate is a crucial juncture in the synthesis. The subsequent key step involves the formation of a silyl (B83357) enol ether at the C-6 and C-7 positions. This is achieved by treating the 7-keto intermediate with a silylating agent like trimethylsilyl (B98337) chloride in the presence of a strong base, such as lithium diisopropylamide, at low temperatures. patexia.com

This silyl enol ether intermediate, specifically 3α,7-ditrimethylsilyloxy-5β-chol-6-en-24-oic acid methyl ester, is then reacted with acetaldehyde (B116499) in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O). patexia.comgoogle.com This reaction is an aldol (B89426) condensation that introduces the ethylidene group at the C-6 position, yielding the target compound, 3α-hydroxy-6-ethylidene-7-keto-5β-cholan-24-oic acid methyl ester. google.comgoogleapis.com This α,β-unsaturated ketone is the direct precursor that undergoes further reactions. patexia.com

Table 1: Key Reaction Steps from Chenodeoxycholic Acid

| Step | Starting Material | Reagents | Key Intermediate |

| Oxidation & Esterification | Chenodeoxycholic Acid | Oxidizing agent (e.g., sodium hypochlorite), Esterifying agent (e.g., methanol/acid) | Methyl 3α-hydroxy-7-keto-5β-cholan-24-oate |

| Silyl Enol Ether Formation | Methyl 3α-hydroxy-7-keto-5β-cholan-24-oate | Trimethylsilyl chloride, Lithium diisopropylamide | 3α,7-ditrimethylsilyloxy-5β-chol-6-en-24-oic acid methyl ester |

| Aldol Condensation | Silyl enol ether intermediate | Acetaldehyde, BF₃·Et₂O | 3α-hydroxy-6-ethylidene-7-keto-5β-cholan-24-oic acid methyl ester |

An alternative synthetic route employs 7-Oxo-Lithocholic Acid (7-keto-LCA) as the starting material. epo.org Lithocholic acid is a secondary bile acid formed by the bacterial 7α-dehydroxylation of CDCA in the intestine. researchgate.net Using 7-keto-LCA as a precursor simplifies the synthesis by eliminating the initial oxidation step required when starting from CDCA, as the C-7 position is already a ketone. frontiersin.org

The synthesis from 7-keto-LCA proceeds similarly to the CDCA pathway following the initial oxidation. The C-24 carboxylic acid is typically protected as an ester. Subsequently, the crucial C-6 ethylidene group is introduced via an aldol condensation reaction with acetaldehyde, analogous to the process described for CDCA derivatives. This pathway is advantageous due to the reduced number of steps.

Multi-Step Reaction Sequences and Key Intermediates

The conversion of the precursor bile acids into the final product involves a sequence of reactions targeting specific functional groups on the steroid nucleus and the side chain. The control of stereochemistry during these steps is paramount.

Following the successful introduction of the ethylidene group to form 3α-hydroxy-6-ethylidene-7-keto-5β-cholan-24-oic acid (or its ester), the subsequent step is typically hydrogenation. google.com This reaction reduces the double bond of the 6-ethylidene moiety to a single bond, thereby forming the 6-ethyl group. This hydrogenation must be stereoselective to produce the desired 6α-ethyl configuration of Obeticholic Acid. The reaction is commonly carried out using a heterogeneous catalyst, such as palladium on charcoal (Pd/C), under hydrogen gas pressure. google.comgoogle.com The reaction conditions, including temperature and pressure, are optimized to ensure complete conversion and high stereoselectivity. google.com For instance, the reaction might be conducted at around 100-105°C and 4-5 bars of hydrogen pressure. google.com While amidation is a common chemical reaction, in the primary synthesis routes for Obeticholic Acid from bile acid precursors, the focus is on modifying the steroid core and hydrolyzing the C-24 ester, rather than forming an amide at this position.

A critical step in the synthesis is the reduction of the 7-keto group to a hydroxyl group. For the final product to be Obeticholic Acid, this reduction must yield the 7α-hydroxy epimer. This stereoselective reduction is typically achieved using hydride-reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a common choice. google.compatexia.comgoogle.com

During the synthesis, particularly during reduction or hydrolysis steps, there is a risk of epimerization at the C-6 position, which is adjacent to the newly introduced ethyl group. patexia.com To circumvent this, some synthetic strategies alter the order of operations. For example, reducing the 7-keto group to a protected allylic alcohol before the hydrogenation of the 6-ethylidene double bond can help prevent epimerization issues and lead directly to the desired stereochemistry in a single hydrogenation step. patexia.com

The final chemical transformation in the synthesis is the hydrolysis of the C-24 ester group to yield the free carboxylic acid. This reaction, also known as saponification, is generally carried out by treating the ester intermediate with a strong base, such as sodium hydroxide (B78521) (NaOH), in an aqueous or alcoholic solution. google.com

Purification of the final product is crucial for its use as an active pharmaceutical ingredient. google.com The crude product is often purified by crystallization. Various solvents, particularly esters like methyl acetate, ethyl acetate, and isopropyl acetate, have been found effective for crystallizing Obeticholic Acid to remove impurities. googleapis.com In some processes, a crystalline form is isolated and then converted to a stable, pure amorphous form by dissolving the crystalline material in a basic aqueous solution (e.g., aqueous NaOH) and then re-precipitating the amorphous solid by adding acid (e.g., HCl). googleapis.com

Table 2: Summary of Key Transformations and Intermediates

| Transformation | Intermediate Reactant | Reagents/Conditions | Intermediate Product |

| Hydrogenation | 3α-hydroxy-6-ethylidene-7-keto-5β-cholan-24-oic acid | Pd/C, H₂ gas | 3α-hydroxy-6α-ethyl-7-keto-5β-cholan-24-oic acid |

| Ketone Reduction | 3α-hydroxy-6α-ethyl-7-keto-5β-cholan-24-oic acid | NaBH₄ | Obeticholic Acid (3α,7α-dihydroxy-6α-ethyl-5β-cholan-24-oic acid) |

| Ester Hydrolysis | Obeticholic Acid Methyl Ester | NaOH(aq) | Obeticholic Acid |

Stereochemical Control and Diastereoisomeric Impurity Management

The introduction of the ethylidene group at the C6 position of the steroid nucleus creates a new stereocenter, leading to the formation of E and Z isomers. The therapeutic efficacy and safety profile of this compound are intrinsically linked to its specific isomeric form, making stereochemical control a paramount challenge in its synthesis.

Control Strategies for E/Z Isomer Ratios

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are commonly employed to introduce the ethylidene moiety. The ratio of the desired E isomer to the undesired Z isomer is highly dependent on the reaction conditions. Key factors influencing this ratio include the choice of base, solvent, temperature, and the nature of the phosphonium (B103445) ylide or phosphonate (B1237965) reagent.

Strategic selection of reaction parameters can significantly influence the E/Z isomer ratio. For instance, the use of non-stabilized ylides in aprotic solvents tends to favor the formation of the Z-isomer, while stabilized ylides or the HWE reaction conditions often lead to a higher proportion of the E-isomer. Process development studies focus on optimizing these parameters to maximize the yield of the desired E-isomer, thereby minimizing the need for extensive purification to remove the Z-isomer.

Table 1: Factors Influencing E/Z Isomer Ratio in the Synthesis of this compound

| Parameter | Influence on E/Z Ratio | Rationale |

| Ylide/Phosphonate Reagent | Stabilized reagents favor the E-isomer. | The thermodynamic stability of the E-isomer is favored under equilibrating conditions often present with stabilized reagents. |

| Solvent | Aprotic, non-polar solvents can influence selectivity. | Solvent polarity can affect the stability of the betaine (B1666868) intermediate in the Wittig reaction, thereby influencing the stereochemical outcome. |

| Base | The nature and strength of the base can impact the isomer ratio. | The choice of base can affect the rate of ylide formation and subsequent reaction, influencing the kinetic versus thermodynamic product distribution. |

| Temperature | Lower temperatures can enhance selectivity. | At lower temperatures, the kinetic product is often favored, which can be manipulated to favor one isomer over the other. |

Production of Crystalline Forms and Purity Enhancement

Crystallization is a critical downstream process for the purification of this compound, enabling the isolation of the desired polymorph with high purity. The choice of solvent system, temperature profile, and seeding strategy are crucial in obtaining a crystalline form with the desired physical and chemical properties, such as stability and dissolution rate.

The removal of diastereoisomeric impurities, including the undesired Z-isomer and other process-related impurities, is a primary objective of the crystallization process. Through careful selection of crystallization conditions, it is possible to selectively precipitate the desired E-isomer, leaving the more soluble impurities in the mother liquor. This process often involves multiple recrystallization steps to achieve the stringent purity requirements for active pharmaceutical ingredients (APIs).

Table 2: Crystallization Parameters for Purity Enhancement

| Parameter | Objective | Method |

| Solvent System | Achieve differential solubility between the desired product and impurities. | Screening of various single and mixed solvent systems to identify optimal conditions for selective crystallization. |

| Temperature Profile | Control nucleation and crystal growth for optimal particle size and purity. | Programmed cooling or heating cycles to control the rate of supersaturation. |

| Seeding | Induce crystallization of the desired polymorph and control crystal size distribution. | Introduction of seed crystals of the target polymorph at a specific point in the crystallization process. |

Advanced Synthetic Methodologies and Process Optimization

Continuous efforts are being made to develop more efficient, cost-effective, and environmentally friendly synthetic routes for this compound. These advancements focus on process intensification and the incorporation of green chemistry principles.

Telescoped Processes for Efficiency and Yield Improvement

By eliminating the need for work-up and purification of intermediates, telescoped processes minimize waste generation and reduce the risk of product loss. However, the successful implementation of such a strategy requires careful optimization of reaction conditions to ensure compatibility between different reaction steps and to control the formation of impurities.

Green Chemistry Principles in Scalable Synthesis

The application of green chemistry principles is becoming increasingly important in the pharmaceutical industry to minimize the environmental impact of drug manufacturing. For the synthesis of this compound, this involves several key considerations:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids.

Catalysis: Employing catalytic reagents in place of stoichiometric reagents to reduce waste and improve reaction efficiency.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Research in this area focuses on developing novel catalytic systems and exploring alternative reaction media to create a more sustainable and environmentally benign manufacturing process for this compound.

Molecular Pharmacology and Receptor Interactions of 6 Ethylidene Obeticholic Acid

Detailed Mechanisms of Farnesoid X Receptor (FXR) Agonism

The introduction of a 6-ethylidene group to the chenodeoxycholic acid (CDCA) scaffold, the parent structure of Obeticholic Acid, fundamentally alters its interaction with the Farnesoid X Receptor (FXR). Research investigating a library of Obeticholic Acid (OCA) derivatives has shown that this specific modification abrogates FXR agonism researchgate.net. This suggests a significant reduction or complete loss of the ability to activate the receptor, distinguishing it from its potent parent compound, OCA.

While specific molecular docking studies for 6-Ethylidene-Obeticholic Acid are not detailed in the available literature, its lack of agonistic activity implies poor binding affinity to the FXR ligand-binding domain. Potent FXR agonists, such as Obeticholic Acid, are designed to fit snugly within a large, lipophilic binding site researchgate.net. The addition of the 6-ethyl group in OCA, compared to the natural ligand CDCA, enhances its potency by over 100-fold, indicating a more optimal fit and stronger interaction nih.govyoutube.com. Conversely, the modification to a 6-ethylidene group appears to disrupt this favorable interaction, leading to the observed abrogation of FXR activation researchgate.net.

Table 1: Comparative FXR Activity of Obeticholic Acid and its 6-Ethylidene Derivative

| Compound | Modification | FXR Activity |

|---|---|---|

| Obeticholic Acid (OCA) | 6α-ethyl group | Potent Agonist nih.govresearchgate.netmdpi.com |

| This compound | 6-ethylidene group | Agonism Abrogated researchgate.net |

The activation of FXR by an agonist is dependent on the ligand inducing a specific conformational change in the receptor's ligand-binding domain (LBD). This change facilitates the release of co-repressors and the recruitment of co-activators, initiating downstream gene transcription biorxiv.orgnih.gov. When a potent agonist like OCA binds, it stabilizes the LBD in an active state biorxiv.org. Given that this compound abrogates FXR agonism, it can be inferred that this compound fails to induce or stabilize the necessary active conformation of the FXR LBD researchgate.net. The structural alteration caused by the ethylidene group likely prevents the receptor from adopting the correct shape required for co-activator recruitment.

The interaction between steroidal agonists and the FXR LBD is characterized by specific contacts with key amino acid residues. Molecular docking studies of various FXR agonists reveal a characteristic binding mode that involves a crucial neutralizing contact with the amino acid residue Arg335 researchgate.net. This interaction is a hallmark of many potent FXR agonists. The inability of this compound to activate FXR suggests that the ethylidene moiety may introduce steric hindrance or an unfavorable orientation within the binding pocket, preventing the formation of this and other critical hydrogen bonds and polar contacts necessary for receptor activation researchgate.netresearchgate.net.

Interaction with G Protein-Coupled Bile Acid Receptor 1 (GPBAR1/TGR5)

The G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5, is another key receptor for bile acids, mediating different signaling pathways than the nuclear receptor FXR nih.govnih.gov. Modifications to the bile acid scaffold can significantly alter a compound's selectivity and potency towards FXR and GPBAR1 researchgate.netnih.gov.

Studies on derivatives of the Obeticholic Acid scaffold have demonstrated that the introduction of a 6-ethylidene group alleviates GPBAR1 activation researchgate.net. This indicates that this compound is, at best, a very weak agonist for the GPBAR1 receptor. Its activity is significantly diminished compared to dedicated GPBAR1 agonists. For context, other OCA derivatives, such as INT-777, are potent and selective TGR5 agonists, highlighting how specific structural modifications can direct a compound's activity toward this receptor researchgate.netnih.gov.

The pharmacological profile of this compound is characterized by a significant loss of activity at both FXR and GPBAR1 receptors when compared to other modified bile acids. Unlike its parent compound, OCA (a potent FXR agonist), or other derivatives like INT-767 (a potent dual FXR/GPBAR1 agonist) and INT-777 (a potent GPBAR1 agonist), this compound does not effectively activate either receptor researchgate.netresearchgate.netnih.gov. The introduction of the 6-ethylidene functional group simultaneously abrogates FXR agonism and alleviates GPBAR1 activation, rendering it largely inactive as an agonist for these two major bile acid signaling pathways researchgate.net.

Table 2: Comparative Receptor Activation Profile

| Compound | Receptor Target | Agonistic Potency |

|---|---|---|

| This compound | FXR | Abrogated researchgate.net |

| GPBAR1/TGR5 | Alleviated (Weak/Minimal) researchgate.net | |

| Obeticholic Acid (OCA) | FXR | Potent nih.govmdpi.com |

| GPBAR1/TGR5 | Weak/Negligible | |

| INT-777 | FXR | Negligible |

| GPBAR1/TGR5 | Potent researchgate.netnih.gov | |

| INT-767 | FXR | Potent nih.gov |

| GPBAR1/TGR5 | Potent nih.gov |

Modulation of Other Nuclear Receptors and Signaling Pathways

Potential Cross-Talk with Pregnane X Receptor (PXR) and Vitamin D Receptor (VDR)

The Pregnane X Receptor (PXR) and the Vitamin D Receptor (VDR) are important nuclear receptors that regulate xenobiotic metabolism, inflammation, and calcium homeostasis. Research into the direct interaction of this compound with PXR and VDR is still emerging, but the established interplay between FXR and these receptors provides a basis for potential cross-talk.

Activation of FXR has been shown to be a dependent transcriptional target of the bile acid-activated FXR. mdpi.com This suggests an indirect pathway by which this compound, as a potent FXR agonist, could influence PXR-mediated gene expression. PXR itself can be activated by certain bile acids, playing a crucial role in their detoxification. mdpi.com While direct binding studies of this compound to PXR are not extensively documented, its nature as a modified bile acid makes this a plausible area for further investigation.

Similarly, the Vitamin D Receptor can be activated by secondary bile acids like lithocholic acid (LCA). nih.gov This interaction points to a potential for other bile acid derivatives, including this compound, to modulate VDR signaling. The activation of VDR by its ligands can initiate a signaling cascade that may influence bile acid synthesis, suggesting a feedback loop between these pathways. nih.gov The structural modifications in this compound may alter its affinity for VDR compared to natural bile acids, a subject that warrants more specific research.

| Receptor | Potential Interaction with this compound | Underlying Mechanism | Key Research Findings |

|---|---|---|---|

| Pregnane X Receptor (PXR) | Indirect activation via FXR | FXR activation can transcriptionally upregulate PXR expression. | Studies have shown that PXR is a transcriptional target of FXR, suggesting that potent FXR agonists could indirectly influence PXR signaling pathways involved in xenobiotic and endobiotic metabolism. mdpi.com |

| Vitamin D Receptor (VDR) | Potential for direct modulation | Structural similarity to bile acids like lithocholic acid, which are known VDR ligands. | Research has demonstrated that certain bile acids can activate VDR, indicating a potential for modified bile acids to interact with this receptor and influence its signaling pathways related to calcium homeostasis and inflammation. nih.gov |

Influence on Constitutive Androstane Receptor (CAR)

The Constitutive Androstane Receptor (CAR) is another key nuclear receptor involved in the metabolism and clearance of xenobiotics and endobiotics. The interplay between FXR and CAR is complex and can be both synergistic and antagonistic.

Some studies suggest that FXR agonists may interfere with the regulatory activity of CAR on certain hepatocyte transporters. nih.gov This interference could have implications for the disposition of various compounds in the liver. The activation of both PXR and CAR can modulate bile acid homeostasis, indicating a coordinated regulation of these pathways. nih.gov Given that this compound is a potent FXR agonist, it is plausible that it could influence CAR activity, either directly or indirectly through its primary receptor. However, specific studies detailing the direct effects of this compound on CAR activation and its downstream targets are limited. The potential for both PXR and CAR to be involved in a cross-talk with FXR highlights the intricate network of nuclear receptor signaling that can be influenced by potent bile acid analogs. nih.gov

| Receptor | Potential Interaction with this compound | Underlying Mechanism | Key Research Findings |

|---|---|---|---|

| Constitutive Androstane Receptor (CAR) | Potential for indirect modulation | Interference with CAR's regulatory activity on hepatocyte transporters as a consequence of FXR activation. | Research indicates that FXR agonists can impact the function of CAR, suggesting that this compound, through its potent FXR agonism, could alter CAR-mediated regulation of drug and bile acid transporters in the liver. nih.gov |

Cellular and Subcellular Mechanisms of Action of 6 Ethylidene Obeticholic Acid

Regulation of Bile Acid Synthesis and Transport

6-Ethylidene-Obeticholic Acid, clinically known as Obeticholic Acid (OCA), is a potent and selective agonist for the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine. Through its activation of FXR, OCA plays a critical role in the feedback regulation of bile acid homeostasis, orchestrating a series of molecular events that collectively reduce the intracellular concentration of bile acids in hepatocytes.

Induction of Small Heterodimer Partner (SHP) and Fibroblast Growth Factor 19 (FGF19)

The downregulation of CYP7A1 by Obeticholic Acid is mediated through two key FXR target genes: Small Heterodimer Partner (SHP) and Fibroblast Growth Factor 19 (FGF19).

Small Heterodimer Partner (SHP): In the liver, activation of FXR by OCA induces the expression of SHP, an atypical nuclear receptor that lacks a DNA-binding domain. mdpi.com SHP, in turn, inhibits the transcriptional activity of several other nuclear receptors, including Liver Receptor Homolog-1 (LRH-1), which is a key activator of CYP7A1 gene transcription. mdpi.com By inducing SHP, OCA effectively interferes with the positive regulation of CYP7A1, leading to its reduced expression.

Fibroblast Growth Factor 19 (FGF19): In the intestine, FXR activation by OCA stimulates the synthesis and secretion of FGF19 from enterocytes. mdpi.com FGF19 then enters the portal circulation and travels to the liver, where it binds to its cognate receptor, Fibroblast Growth Factor Receptor 4 (FGFR4), on the surface of hepatocytes. mdpi.com This binding activates a downstream signaling pathway that ultimately leads to the repression of CYP7A1 expression, acting as an endocrine feedback mechanism to control bile acid synthesis. mdpi.com Studies in human Caco-2 intestinal cells have demonstrated that the glycine (B1666218) conjugate of OCA increases the mRNA levels of FGF19 in a concentration-dependent manner. nih.gov

Impact on Bile Salt Export Pump (BSEP) and Multidrug Resistance-Associated Protein 2 (MRP2)

In addition to suppressing bile acid synthesis, Obeticholic Acid also promotes the efflux of bile acids from hepatocytes into the bile canaliculi by upregulating the expression of key transport proteins.

Bile Salt Export Pump (BSEP): As a potent FXR agonist, OCA induces the expression of the Bile Salt Export Pump (BSEP), an ATP-binding cassette (ABC) transporter located on the canalicular membrane of hepatocytes. nih.gov BSEP is the primary transporter responsible for the secretion of conjugated bile salts from the liver into the bile. By increasing the expression and activity of BSEP, OCA enhances the elimination of bile acids from hepatocytes, thereby reducing their intracellular accumulation and potential for cytotoxicity. nih.gov In vitro studies using sandwich-cultured human hepatocytes have shown that OCA treatment increases the gene expression of BSEP. nih.gov

Interactive Data Table: Effect of Obeticholic Acid on Key Genes in Bile Acid Homeostasis

| Gene | Protein | Function | Effect of Obeticholic Acid | Cellular Model |

| CYP7A1 | Cholesterol 7 Alpha-Hydroxylase | Rate-limiting enzyme in bile acid synthesis | Downregulation | Primary Human Hepatocytes |

| SHP | Small Heterodimer Partner | Inhibits CYP7A1 transcription | Induction | Human Caco-2 Cells |

| FGF19 | Fibroblast Growth Factor 19 | Endocrine repressor of CYP7A1 | Induction | Human Caco-2 Cells |

| BSEP | Bile Salt Export Pump | Efflux of conjugated bile salts from hepatocytes | Upregulation | Primary Human Hepatocytes |

| MRP2 | Multidrug Resistance-Associated Protein 2 | Efflux of organic anions and some bile salts | Upregulation (via FXR) | Hepatic Cell Lines, Primary Human Hepatocytes |

Effects on Lipid and Glucose Metabolism in Cellular Models

Beyond its primary role in bile acid regulation, Obeticholic Acid also exerts significant effects on hepatic lipid and glucose metabolism, primarily through the activation of FXR.

Modulation of Hepatic Steatosis Mechanisms in In Vitro Systems

Obeticholic Acid has demonstrated the ability to ameliorate hepatic steatosis in various in vitro models by modulating key pathways involved in lipid metabolism. In a human induced pluripotent stem cell-derived hepatocyte (hiPSC-Hep) model of steatosis, OCA dose-dependently inhibited lipid accumulation. biologists.com This effect is, in part, mediated by the downregulation of genes involved in de novo lipogenesis. For instance, OCA treatment has been shown to decrease the hepatic expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of fatty acid synthesis. mdpi.com The subsequent reduction in SREBP-1c activity leads to decreased expression of its target genes, such as Fatty Acid Synthase (FASN), thereby reducing the synthesis of fatty acids and triglycerides in hepatocytes. nih.gov In a tri-culture model system with primary human hepatocytes, OCA treatment significantly reduced the accumulation of lipid vesicles in both healthy and diseased cells. nih.gov

Cellular Responses Related to Insulin (B600854) Sensitivity and Glucose Homeostasis

In vitro and preclinical studies have indicated that Obeticholic Acid can improve insulin sensitivity and modulate glucose homeostasis. mdpi.comomet-endojournals.ru The activation of FXR by OCA has been shown to influence pathways that regulate hepatic glucose metabolism. omet-endojournals.ru For instance, FXR activation can reduce gluconeogenesis, the process of synthesizing glucose from non-carbohydrate sources in the liver. mdpi.com While many studies on insulin sensitivity have been conducted in animal models and clinical trials, the underlying cellular mechanisms are being elucidated. In Zucker fa/fa rats, a model of obesity and insulin resistance, OCA treatment reversed insulin resistance, as assessed by the phosphorylation of insulin receptor substrate-1 in the liver and muscles. mdpi.com The anti-inflammatory effects of OCA, mediated through FXR, may also contribute to improved insulin sensitivity, as chronic inflammation is a known factor in the development of insulin resistance. nih.gov

Interactive Data Table: Effects of Obeticholic Acid on Lipid and Glucose Metabolism Markers in Cellular Models

| Process | Key Molecular Target | Effect of Obeticholic Acid | Cellular Model |

| Hepatic Steatosis | Lipid Accumulation | Inhibition | hiPSC-Derived Hepatocytes, Primary Human Hepatocytes |

| De Novo Lipogenesis | SREBP-1c, FASN | Downregulation | Primary Human Hepatocytes |

| Insulin Signaling | Insulin Receptor Substrate-1 Phosphorylation | Reversal of Resistance | In vivo model (Zucker fa/fa rats) |

| Gluconeogenesis | Genes involved in anabolic pathways | Reduction | In vivo model (Zucker fa/fa rats) |

Anti-Inflammatory and Anti-Fibrotic Cellular Responses

This compound, also known as INT-767, is a potent, dual agonist for the farnesoid X receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5). researchgate.netnih.gov This dual activation is central to its significant anti-inflammatory and anti-fibrotic properties observed in preclinical models. mdpi.com Its mechanism involves the modulation of key signaling pathways that govern inflammation and the progression of fibrosis, primarily within the liver.

This compound exerts its anti-inflammatory effects by targeting multiple cellular pathways in liver cells. A key mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses. plos.orgnih.gov In animal models of liver injury, treatment with FXR agonists has been shown to suppress NF-κB activation, leading to a decrease in the production of pro-inflammatory cytokines and chemokines. plos.orgnih.gov

The compound's action on liver macrophages (Kupffer cells) is critical to its anti-inflammatory capacity. Studies have shown that this compound can shift macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. researchgate.net In a rabbit model of nonalcoholic steatohepatitis (NASH), the compound reduced the high M1/M2 macrophage ratio observed in the diseased liver and increased the expression of the anti-inflammatory cytokine IL-10. endocrine-abstracts.org

Table 1: Effects of this compound on Inflammatory Markers

| Marker/Pathway | Cell Type(s) | Effect | Research Finding |

| NF-κB | Macrophages, LSECs, Kupffer Cells | Inhibition | Inactivation of NF-κB leads to reduced pro-inflammatory cytokine production. plos.orgnih.gov |

| Macrophage Polarization | Macrophages/Kupffer Cells | Shift from M1 to M2 Phenotype | Reduced the high M1 (pro-inflammatory) to M2 (anti-inflammatory) ratio in a NASH model. researchgate.netendocrine-abstracts.org |

| Pro-inflammatory Cytokines | Macrophages, Aortas | Decreased Expression | Significantly lowered levels of active NF-κB result in reduced cytokine production in response to LPS. plos.org |

| IL-10 | Macrophages | Increased Expression | Enhanced expression of the anti-inflammatory cytokine IL-10. endocrine-abstracts.org |

Liver fibrosis is defined by the excessive accumulation of extracellular matrix (ECM) proteins, which disrupts normal tissue architecture and function. researchgate.netaragen.com this compound has demonstrated significant anti-fibrotic effects, which are considered more potent than those of the first-generation FXR agonist, Obeticholic Acid. researchgate.net These effects have been observed in various preclinical settings, including hepatic cell culture models.

The reduction in ECM deposition is largely a consequence of the compound's anti-inflammatory actions and its ability to inhibit the activation of hepatic stellate cells. Activated HSCs are the primary source of ECM components, such as collagen. nih.gov By suppressing the inflammatory signals that trigger HSC activation, this compound indirectly reduces the synthesis and deposition of these fibrotic proteins.

Furthermore, studies with the related FXR agonist Obeticholic Acid have shown that it can decrease the expression of key pro-fibrotic cytokines, including transforming growth factor-beta (TGF-β) and connective tissue growth factor (CTGF). nih.gov These cytokines are powerful stimulators of collagen production by HSCs. The potent FXR agonism of this compound suggests it operates through a similar mechanism to diminish the expression of these pro-fibrotic mediators, thereby reducing ECM accumulation in models of fibrosis. researchgate.net

Table 2: Modulation of Fibrotic Markers by FXR Agonism

| Marker | Role in Fibrosis | Effect of FXR Agonism |

| Transforming Growth Factor-β (TGF-β) | Key pro-fibrotic cytokine; stimulates collagen synthesis. | Decreased expression. nih.gov |

| Connective Tissue Growth Factor (CTGF) | Mediates fibrotic actions of TGF-β. | Decreased expression. nih.gov |

| Platelet-Derived Growth Factor β-Receptor (PDGF-βR) | Promotes proliferation of activated HSCs. | Decreased expression. nih.gov |

| Collagen | Main structural protein of the ECM in fibrotic tissue. researchgate.net | Reduced deposition. nih.gov |

Apoptotic and Proliferative Cellular Modulation

The regulation of cell apoptosis (programmed cell death) and proliferation is essential for maintaining tissue homeostasis. nih.gov Dysregulation of these processes is a hallmark of chronic liver diseases. Bile acids themselves are known signaling molecules that can influence cell survival and proliferation. mdpi.com

This compound, through its potent activation of FXR, modulates these cellular processes. High concentrations of bile acids can be toxic to hepatocytes, inducing apoptosis. youtube.com By activating FXR, the compound suppresses the synthesis of bile acids and promotes their transport out of liver cells, thereby reducing intracellular bile acid levels and protecting hepatocytes from bile acid-induced apoptosis. youtube.comyoutube.com

Table 3: Summary of Apoptotic and Proliferative Cellular Modulation

| Cellular Process | Target Cell | Effect of this compound (via FXR) | Mechanism |

| Apoptosis | Hepatocytes | Protective/Inhibitory | Reduces intracellular bile acid toxicity by suppressing bile acid synthesis and enhancing export. youtube.comyoutube.com |

| Proliferation | Hepatic Stellate Cells | Inhibitory | Indirectly reduces proliferation by decreasing inflammatory and pro-fibrotic signals. nih.govnih.gov |

| Cell Turnover | Liver Tissue | Normalization | Decreases markers of both apoptosis and proliferation in cirrhotic models, suggesting a return toward homeostasis. nih.gov |

Preclinical in Vitro Research Models and Methodologies

Cell Line-Based Assays

Cell line-based assays are fundamental in early preclinical research to determine the pharmacological activity and mechanism of action of a new chemical entity. These models offer a reproducible and scalable system for initial screening and characterization.

Reporter Gene Assays for FXR and GPBAR1 Activation (e.g., TR-FRET assays)

To assess the activity of a compound on nuclear receptors like the Farnesoid X Receptor (FXR) and G-protein coupled receptors like GPBAR1 (also known as TGR5), reporter gene assays are commonly utilized. These assays are designed to measure the transcriptional activation of a target gene upon receptor binding.

A typical methodology involves using a cell line, such as HEK293T, that is transiently transfected with plasmids encoding the full-length human FXR or GPBAR1 and a reporter construct. This construct contains a luciferase gene under the control of a promoter with response elements for the specific receptor. The activation of the receptor by a ligand, in this hypothetical case 6-Ethylidene-Obeticholic Acid, would drive the expression of the luciferase enzyme. The resulting luminescence, measured with a luminometer, is proportional to the receptor activation. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common format for this type of screening, offering high sensitivity and low background.

A hypothetical dose-response curve would be generated to determine the half-maximal effective concentration (EC50), which represents the concentration of the compound required to elicit 50% of the maximal response.

Hypothetical Data Table: FXR and GPBAR1 Activation

| Target Receptor | Assay Type | Cell Line | Hypothetical EC50 (nM) |

|---|---|---|---|

| FXR | TR-FRET Reporter Assay | HEK293T | Data not available |

Gene Expression Analysis in Hepatocytes and Enteroendocrine Cells (e.g., HepG2 cells)

To understand the functional consequences of receptor activation, researchers would analyze the expression of downstream target genes in relevant cell types. Human hepatoma cell lines, such as HepG2, are frequently used as a model for hepatocytes, while enteroendocrine cell lines could be used to study gut-specific effects.

Following treatment with various concentrations of this compound, total RNA would be extracted from the cells. The expression levels of key target genes would then be quantified using techniques like quantitative real-time polymerase chain reaction (qRT-PCR). For FXR activation in hepatocytes, key target genes include Small Heterodimer Partner (SHP), Bile Salt Export Pump (BSEP), and Fibroblast Growth Factor 19 (FGF19). Downregulation of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, would also be expected.

Hypothetical Data Table: Target Gene Expression in HepG2 Cells

| Target Gene | Function | Expected Change | Fold Change (Hypothetical) |

|---|---|---|---|

| SHP | Nuclear receptor, coregulator | Upregulation | Data not available |

| BSEP | Bile acid transport | Upregulation | Data not available |

| FGF19 | Enterokine, metabolic regulation | Upregulation | Data not available |

Primary Cell Culture Systems

While cell lines are useful for initial screening, primary cells isolated directly from tissues provide a more physiologically relevant model, as they more closely mimic the in vivo environment.

Studies in Primary Human Hepatocytes

Primary human hepatocytes are considered the gold standard for in vitro liver studies. In the context of this compound, these cells would be used to confirm the findings from cell line-based assays and to investigate effects on hepatocyte function and metabolism. Researchers would assess the compound's ability to modulate the expression of FXR target genes and its impact on processes such as bile acid synthesis and transport. The methodology would be similar to that described for HepG2 cells, involving treatment with the compound followed by gene expression analysis.

Investigations in Primary Hepatic Stellate Cells for Anti-Fibrotic Effects

Hepatic stellate cells (HSCs) play a crucial role in the development of liver fibrosis. In their quiescent state, they store vitamin A. Upon liver injury, they become activated, transforming into myofibroblast-like cells that produce excessive extracellular matrix proteins, leading to scarring.

To investigate the potential anti-fibrotic effects of this compound, primary human or rodent HSCs would be cultured. These cells can be activated in vitro using stimuli such as transforming growth factor-beta (TGF-β). The effect of the compound on HSC activation would be assessed by measuring markers of fibrosis, including alpha-smooth muscle actin (α-SMA) expression and collagen deposition. Gene expression analysis of profibrotic genes like Collagen type 1 alpha 1 (COL1A1) and Tissue Inhibitor of Metalloproteinases 1 (TIMP1) would also be performed.

Hypothetical Data Table: Anti-Fibrotic Markers in Activated Primary Hepatic Stellate Cells

| Marker | Method of Analysis | Expected Effect of Anti-Fibrotic Compound | Finding for this compound |

|---|---|---|---|

| α-SMA expression | Immunofluorescence/Western Blot | Reduction | Data not available |

| Collagen deposition | Sirius Red Staining | Reduction | Data not available |

| COL1A1 gene expression | qRT-PCR | Downregulation | Data not available |

Advanced In Vitro Models

To better recapitulate the complex microenvironment of the liver, more advanced in vitro models are increasingly being employed. These include 3D cell cultures, such as spheroids or organoids, which allow for more complex cell-cell interactions and mimic the architecture of liver tissue more closely. Liver-on-a-chip models, which are microfluidic devices that can simulate the physiological environment of the liver, including blood flow and nutrient gradients, represent another sophisticated platform. While no studies utilizing these advanced models for "this compound" have been identified, they represent a future direction for preclinical evaluation of such compounds.

Co-culture Systems for Intercellular Communication Studies

Detailed research findings from preclinical in vitro studies utilizing co-culture systems to investigate the effects of this compound on intercellular communication are not extensively available in the current body of scientific literature. Co-culture systems, which involve the cultivation of two or more distinct cell types in a shared environment, are invaluable tools for modeling the complex cellular interactions that occur within tissues. In the context of liver research, co-cultures of hepatocytes with other non-parenchymal cells, such as hepatic stellate cells, Kupffer cells, and liver sinusoidal endothelial cells, are employed to mimic the intricate microenvironment of the liver.

These systems are instrumental in studying the mechanisms of liver injury, fibrosis, and inflammation, as they allow for the assessment of how different cell populations communicate and influence one another's behavior. For a compound like this compound, which is structurally related to bile acids and likely targets pathways involved in metabolic regulation and inflammation, co-culture models would be highly relevant.

Hypothetically, a co-culture study of this compound might involve the following:

| Parameter | Description | Potential Endpoint Measured |

|---|---|---|

| Cell Types | Primary human hepatocytes and hepatic stellate cells (HSCs) | Markers of HSC activation (e.g., α-SMA expression), collagen deposition |

| Treatment | Increasing concentrations of this compound | Cytokine and chemokine secretion (e.g., TGF-β, MCP-1) |

| Experimental Setup | Transwell inserts separating hepatocytes and HSCs, or mixed cultures | Changes in gene expression related to fibrosis and inflammation in both cell types |

Such studies would aim to elucidate whether this compound can modulate the activation of hepatic stellate cells, a key event in the development of liver fibrosis, through direct effects or indirectly via signaling from hepatocytes. The analysis of secreted factors in the shared culture medium would provide insights into the intercellular communication pathways affected by the compound.

Microfluidic Organ-on-a-Chip Models for Complex Biological Interactions

Similarly, specific data on the use of microfluidic organ-on-a-chip models to evaluate this compound is not readily found in published research. Organ-on-a-chip technology represents a significant advancement in in vitro modeling, enabling the creation of microphysiological systems that replicate the structure and function of human organs with greater fidelity than traditional cell cultures. aiche.orgmdpi.com These devices incorporate microfluidic channels to perfuse cells with nutrients and remove waste, mimicking blood flow and creating a more physiologically relevant environment. medchemexpress.comnih.gov

A "liver-on-a-chip" model, for instance, could be used to study the complex biological interactions of this compound in a setting that more closely resembles the in vivo liver microarchitecture. nih.gov Such models can co-culture multiple liver cell types in a three-dimensional arrangement, allowing for the investigation of drug metabolism, efficacy, and potential toxicity in a dynamic system. nih.gov

A prospective experimental design using a liver-on-a-chip platform to study this compound could be structured as follows:

| Component | Description | Assessed Outcome |

|---|---|---|

| Chip Design | Multi-channel microfluidic device with separate compartments for hepatocytes and non-parenchymal cells (Kupffer cells, stellate cells, endothelial cells) | Maintenance of cell viability and liver-specific functions (e.g., albumin and urea (B33335) synthesis) over time |

| Cell Sourcing | Human induced pluripotent stem cell (iPSC)-derived liver cells | Activation of target receptors (e.g., Farnesoid X Receptor) and downstream gene expression |

| Flow Conditions | Continuous perfusion mimicking physiological shear stress | Metabolite profiling of the effluent to assess the biotransformation of this compound |

| Disease Model | Induction of a disease state (e.g., steatosis or inflammation) prior to treatment | Assessment of the compound's ability to reverse or attenuate the disease phenotype |

The use of organ-on-a-chip technology would allow for a more comprehensive understanding of the multifaceted effects of this compound, including its impact on cell-cell interactions, metabolic functions, and inflammatory responses under conditions that better recapitulate human physiology.

Preclinical in Vivo Research Models and Findings

Rodent Models for Metabolic and Liver Pathologies

6-Ethylidene-Obeticholic Acid, a potent and selective agonist of the farnesoid X receptor (FXR), has been extensively evaluated in various preclinical rodent models to characterize its therapeutic potential in metabolic and liver-related pathologies. These in vivo studies have provided crucial insights into its mechanisms of action and efficacy in conditions mimicking human diseases such as cholestasis, steatohepatitis, and fibrosis.

The efficacy of this compound has been demonstrated in models of cholestasis, a condition characterized by impaired bile flow. In a mouse model of 17α-ethynylestradiol-induced gestational cholestasis, administration of the compound was found to alleviate the condition. nih.gov This was associated with the activation of FXR signaling pathways in the placenta, as well as in maternal and fetal livers. nih.gov

Another study utilized a model of lipopolysaccharide (LPS)-induced cholestasis in rats, which mimics sepsis-induced cholestasis. In this model, this compound prevented cholestasis by enhancing the localization of the bile salt export pump (Bsep) to the apical membrane of hepatocytes, thereby improving bile salt output. conicet.gov.ar This intervention also led to a reduction in serum alkaline phosphatase, a marker of hepatic bile salt accumulation. conicet.gov.ar

Table 1: Effects of this compound in Preclinical Cholestasis Models

| Model | Animal | Key Findings | Reference |

|---|---|---|---|

| 17α-ethynylestradiol-induced gestational cholestasis | Mouse | Alleviated cholestasis; activated placental, maternal, and fetal hepatic FXR signaling. | nih.gov |

The therapeutic effects of this compound have been widely investigated in rodent models of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). In mice fed a methionine-choline-deficient (MCD) diet, a common model for inducing NASH, short-term treatment with the compound improved hepatic steatosis and inflammation. nih.govnih.gov The underlying mechanism was identified as the inhibition of the NLRP3 inflammasome activation pathway. nih.govnih.gov

In diet-induced obese mouse models, the compound has been shown to ameliorate key histological features of steatosis and inflammation. mdpi.com Similarly, in high-fat diet (HFD)-fed Ldlr-/-.Leiden mice, which develop a NASH phenotype that closely mirrors human disease, this compound attenuated liver inflammation, as evidenced by a reduction in F4/80-positive cells (a marker for macrophages), and decreased the formation of crown-like structures in adipose tissue. histoindex.comresearchgate.net

Furthermore, studies in Zucker fa/fa rats, a genetic model of obesity and insulin (B600854) resistance, demonstrated that treatment with this compound exerted a protective effect against the accumulation of fat in hepatic tissues. mdpi.com

Table 2: Summary of Findings in Steatosis and Steatohepatitis Models

| Model Type | Animal Model | Key Histological & Cellular Findings | Reference |

|---|---|---|---|

| Diet-Induced | Methionine-choline-deficient (MCD) diet | Improved hepatic steatosis and inflammation. | nih.govnih.gov |

| Diet-Induced | High-fat diet (HFD)-fed Ldlr-/-.Leiden mice | Attenuated liver inflammation (reduced F4/80+ cells); reduced crown-like structures in adipose tissue. | histoindex.comresearchgate.net |

The anti-fibrotic activity of this compound is a key area of preclinical investigation. In a diet-induced NASH model in Göttingen minipigs, the compound significantly reduced the progression of liver fibrosis. nih.gov

Table 3: Anti-fibrotic Effects in Preclinical Models | Model | Animal | Assessment | Key Findings | Reference | |---|---|---|---| | Diet-Induced NASH | Göttingen Minipig | Histological analysis | Significantly reduced diet-induced fibrosis. | nih.gov | | HFD-fed Ldlr-/-.Leiden mice | Mouse | Histology, de novo collagen formation | Reduced new collagen formation and attenuated fibrosis progression. | histoindex.comresearchgate.net | | MCD diet-induced NASH | Mouse | Gene expression, histology | Reduced NASH-associated fibrogenesis. | e-century.us |

Evaluation of Systemic and Organ-Specific Biological Activities

As a potent FXR agonist, this compound fundamentally modulates bile acid homeostasis. Its mechanism involves the inhibition of bile acid synthesis in the liver. mdpi.com This is achieved by activating FXR, which leads to an increase in the expression of the small heterodimer partner (SHP). SHP, in turn, represses the activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. mdpi.comresearchgate.net

Simultaneously, the compound enhances the excretion of bile salts from the liver into the biliary tree by upregulating the expression of the bile salt export pump (BSEP). mdpi.com Studies in a rat model of cholestasis confirmed that it improves taurocholate-stimulated bile salt output. conicet.gov.ar Furthermore, research in NAFLD models suggests that the therapeutic response to the compound may be linked to the upregulation of the alternative bile acid synthesis pathway, which involves the enzyme Cyp7b1. nih.gov

The biological activities of this compound are driven by its ability to modulate gene expression in the liver and intestine. mdpi.com In the intestine, activation of FXR by the compound induces the expression and release of fibroblast growth factor 19 (FGF19). mdpi.com FGF19 then travels to the liver, where it acts to suppress CYP7A1 expression, further contributing to the reduction in bile acid synthesis. mdpi.com

In animal models of NASH, the compound has been shown to down-regulate the hepatic expression of pro-inflammatory and pro-fibrotic genes. For instance, it significantly reduces the expression of NLRP3 and Interleukin-1 beta (IL-1β) in the livers of MCD-fed mice. nih.govnih.gov In other models, it has been observed to downregulate the expression of genes involved in fibrosis, such as those for fibronectin and collagen 1, which are induced by Transforming growth factor-beta (TGFβ). nih.gov The anti-inflammatory effects in mouse models have also been linked to the suppression of the nuclear factor kappa B (NF-κB) signaling pathway. mdpi.com

Table 4: Key Gene Expression Changes Modulated by this compound In Vivo | Organ | Pathway/Target Gene | Effect | Pathological Context | Reference | |---|---|---|---| | Liver | CYP7A1 (Bile Acid Synthesis) | Downregulation | Bile Acid Homeostasis | mdpi.comresearchgate.net | | Liver | BSEP (Bile Acid Transport) | Upregulation | Bile Acid Homeostasis | mdpi.com | | Liver | NLRP3, IL-1β (Inflammation) | Downregulation | NASH | nih.govnih.gov | | Liver | TGFβ-induced fibronectin, collagen 1 | Downregulation | Fibrosis | nih.gov | | Intestine | FGF19 | Upregulation | Bile Acid Homeostasis | mdpi.com |

Anti-Inflammatory and Anti-Fibrotic Effects in Animal Organs

This compound, more commonly known as Obeticholic Acid (OCA), has been extensively studied in various animal models for its therapeutic potential, particularly its anti-inflammatory and anti-fibrotic properties in different organs. As a potent and selective farnesoid X receptor (FXR) agonist, OCA modulates pathways involved in inflammation and fibrosis. mdpi.commdpi.com

Hepatic Effects: In the context of liver disease, OCA has demonstrated significant effects in models of non-alcoholic steatohepatitis (NASH). In Ldlr-/-.Leiden mice fed a high-fat diet to induce NASH, OCA treatment improved hepatic steatosis and inflammation. tno.nl It effectively quenched inflammatory pathways regulated by TNF-α and interferon-γ while activating anti-inflammatory IL-10 signaling. nih.gov Furthermore, OCA attenuated the progression of liver fibrosis in this model. tno.nl Similar benefits were observed in diet-induced obese (DIO-NASH) and genetically obese (ob/ob-NASH) mouse models, where OCA reduced the histopathological scores for both liver steatosis and inflammation. nih.gov However, the effects can be model-dependent, as one study using a bile duct ligation (BDL) model in mice, which simulates cholestatic liver injury, reported that OCA could aggravate liver fibrosis and necrosis through the activation of apoptosis pathways. nih.gov

Renal Effects: The protective effects of OCA extend to the kidneys. In a mouse model of tubulointerstitial kidney disease induced by adenine, OCA treatment proved to be anti-fibrotic. researchgate.net The mechanism behind this effect was linked to the reduction of SMAD3 expression and phosphorylation, key components in the fibrotic signaling cascade. researchgate.net In a rat model where acute kidney injury was associated with liver ischemia/reperfusion, pretreatment with OCA led to a significant decrease in the renal inflammatory markers TNF-alpha and IL-6. nih.gov Additionally, in a mouse model of sepsis-induced acute kidney injury, OCA pretreatment was found to alleviate renal dysfunction and pathological damage by inhibiting both renal inflammation and oxidative stress. nih.gov

The following table summarizes the key preclinical findings regarding the anti-inflammatory and anti-fibrotic effects of Obeticholic Acid in various animal organs.

| Animal Model | Organ | Disease Modelled | Key Anti-Inflammatory & Anti-Fibrotic Findings |

| Ldlr-/-.Leiden Mouse | Liver | Non-alcoholic Steatohepatitis (NASH) | Quenched TNF-α and interferon-γ pathways; activated IL-10 signaling; reduced fibrosis development. tno.nlnih.gov |

| DIO-NASH & ob/ob-NASH Mouse | Liver | Non-alcoholic Steatohepatitis (NASH) | Reduced histopathological scores of hepatic steatosis and inflammation. nih.gov |

| Bile Duct Ligation (BDL) Mouse | Liver | Cholestatic Liver Injury | Aggravated liver fibrosis and necrosis via activation of apoptosis. nih.gov |

| C57BL/6J Mouse | Kidney | Tubulointerstitial Fibrosis (Adenine-induced) | Reduced renal fibrosis by decreasing SMAD3 expression and phosphorylation. researchgate.net |

| Rat | Kidney | Acute Kidney Injury (secondary to liver I/R) | Attenuated renal injury by reducing TNF-alpha and IL-6 levels. nih.gov |

| ICR Mouse | Kidney | Sepsis-induced Acute Kidney Injury (LPS-induced) | Alleviated renal dysfunction and damage by inhibiting inflammation and oxidative stress. nih.gov |

Animal Models for Specialized Research Areas (e.g., Cognitive Function Research)

Beyond its effects on organ fibrosis and inflammation, Obeticholic Acid has been investigated in animal models for more specialized research areas, including its impact on cognitive function, particularly in the context of liver disease.

Patients with cholestatic liver disease can experience cognitive impairment, often referred to as "brain fog," which is distinct from classic hepatic encephalopathy. nih.gov To study this phenomenon, researchers have utilized the bile duct ligated (BDL) rodent model. This model of cholestasis induces cognitive symptoms early in the disease course, before the development of severe liver failure. nih.gov

In BDL mice that exhibited short-term memory loss, treatment with Obeticholic Acid was shown to normalize memory function. The underlying mechanisms for this improvement were explored, revealing that OCA suppressed changes to the blood-brain barrier, prevented deficits in hippocampal networks, and reversed neuronal senescence. These findings suggest that FXR agonism could be a therapeutic strategy to limit cholestasis-induced neuronal changes that contribute to cognitive decline. nih.gov

The table below details the use of Obeticholic Acid in a specialized animal model for cognitive function research.

| Animal Model | Specialized Research Area | Key Findings Related to Cognitive Function |

| Bile Duct Ligated (BDL) Mouse | Cognitive dysfunction in cholestatic liver disease | Normalized short-term memory function; Suppressed blood-brain barrier changes; Prevented hippocampal network deficits; Reversed neuronal senescence. nih.gov |

Structure Activity Relationship Sar Studies and Analog Design

Importance of the 6α-Ethyl Group for FXR Potency

The introduction of a 6α-ethyl group to the CDCA scaffold is a key structural feature responsible for the significantly increased FXR agonistic activity of Obeticholic Acid. nih.gov A series of 6α-alkyl-substituted CDCA analogs were synthesized, with the 6α-ethyl derivative emerging as the most potent FXR agonist, approximately 100-fold more potent than its parent compound, CDCA. nih.govnih.gov

The enhanced potency conferred by the 6α-ethyl group is attributed to favorable steric and electronic (hydrophobic) interactions within the FXR ligand-binding domain (LBD). nih.gov This ethyl substituent is positioned to fit snugly into a hydrophobic pocket within the receptor. nih.gov Modeling and structural studies have shown that the 6α-ethyl group forms specific hydrophobic interactions with the side chains of amino acid residues such as Ile359, Phe363, and Tyr366, which contributes to a higher ligand-binding affinity. nih.gov

The size of the alkyl group at the 6α position is critical; a smaller methyl group does not fill the hydrophobic pocket as effectively, leading to a loss of binding energy and reduced efficacy. nih.gov Conversely, bulkier groups at this position also result in diminished activity, highlighting the optimized fit of the ethyl group for maximal receptor engagement. nih.gov

Role of Hydroxyl Group Positions (e.g., 3α, 7α) in Activity

The position and orientation of hydroxyl groups on the steroid nucleus are critical determinants of activity for bile acid derivatives.

SAR studies have revealed that the 7α-hydroxyl group is crucial for the binding affinity of CDCA derivatives to FXR. nih.gov X-ray crystallography has shown that the 7α-OH can form important hydrogen bonds with residues Tyr-366 and Ser-329 within the receptor's ligand-binding domain. nih.gov The stereochemistry at this position is highly important; the 7β-epimer of CDCA, known as ursodeoxycholic acid (UDCA), is inactive and cannot activate FXR. nih.govnih.gov

In contrast, the 3α-hydroxyl group is considered to have little influence on or to be unnecessary for FXR activation. nih.gov Studies with 3-deoxy-CDCA, an analog lacking the hydroxyl group at this position, showed a greater increase in activity compared to CDCA, indicating that this group is not essential for agonism. nih.gov

Exploration of Derivatives and Analogs for Receptor Selectivity

The foundational structure of Obeticholic Acid has served as a template for the exploration of further derivatives and analogs aimed at achieving different receptor selectivity profiles, including the development of dual-action modulators.

Modification at the C7 position has been a strategy to modulate receptor activity. While specific synthesis and evaluation data for 7-keto-obeticholic acid is not extensively detailed in the literature, it is available as a research chemical, suggesting its use in SAR studies. unisa.it

More detailed exploration has been conducted on derivatives featuring a 7-ethylidene group. One such compound, (E)-7-Ethylidene-lithocholic Acid (7-ELCA), was synthesized and evaluated from a library of 7-alkyl substituted bile acid derivatives. nih.govnih.gov Although derived from lithocholic acid (lacking the 7α-OH group), 7-ELCA demonstrates a unique pharmacological profile as a potent dual modulator, acting as an FXR antagonist and a G-protein coupled bile acid receptor 1 (GPBAR1) agonist. nih.govnih.gov This highlights how modifications at the C7 position can dramatically alter the interaction with FXR, switching the activity from agonism to antagonism.

Obeticholic Acid itself is known to activate both FXR and, similar to CDCA, the membrane receptor GPBAR1. nih.gov This has spurred the development of novel compounds designed to act as dual modulators of both receptors, which may offer therapeutic advantages in treating complex metabolic diseases. researchgate.net

One such example is BAR502 (6α-ethyl-3α, 7α-dihydroxy-24-nor-5β-cholan-23-ol), a non-bile acid steroidal dual agonist for FXR and GPBAR1. researchgate.netresearchgate.net BAR502 was developed by modifying the side chain of the OCA scaffold, where the carboxylic acid group is replaced by a hydroxyl group. researchgate.net This change prevents conjugation with glycine (B1666218) or taurine (B1682933), altering its enterohepatic circulation. researchgate.net BAR502 is almost equally potent toward both receptors. researchgate.net Another key example is 7-ELCA, which uniquely combines potent GPBAR1 agonism with FXR antagonism. nih.govnih.gov The development of these dual modulators represents a significant evolution from selective FXR agonists like Obeticholic Acid, opening new avenues for receptor-targeted therapies. researchgate.net

Data on Receptor Activity of Obeticholic Acid and Related Analogs

The following table summarizes the in vitro activity of Obeticholic Acid (OCA) and selected analogs at the Farnesoid X Receptor (FXR) and G-protein coupled bile acid receptor 1 (GPBAR1). The data, presented as EC₅₀ (half-maximal effective concentration for agonists) and IC₅₀ (half-maximal inhibitory concentration for antagonists), illustrate the structure-activity relationships discussed.

| Compound | Target Receptor | Activity | Potency (Value) | Potency (Unit) |

|---|---|---|---|---|

| Obeticholic Acid (OCA / 6-ECDCA) | FXR | Agonist | ~100 | nM (EC₅₀) |

| Chenodeoxycholic Acid (CDCA) | FXR | Agonist | 8,660 | nM (EC₅₀) |

| BAR502 | FXR | Agonist | ~2,000 | nM (EC₅₀) |

| BAR502 | GPBAR1 | Agonist | ~400 | nM (EC₅₀) |

| (E)-7-Ethylidene-lithocholic Acid (7-ELCA) | FXR | Antagonist | 15 | µM (IC₅₀) |

| (E)-7-Ethylidene-lithocholic Acid (7-ELCA) | GPBAR1 | Agonist | 26 | nM (EC₅₀) |

Data sourced from multiple studies for comparative purposes. nih.govnih.govnih.govnih.gov

Strategies for Generating FXR Antagonists or Selective Agonists

The development of Farnesoid X Receptor (FXR) modulators has evolved from broad agonists to more refined molecules such as antagonists and selective agonists. These refined agents aim to elicit specific therapeutic effects while minimizing the side effects associated with systemic FXR activation. The chemical scaffold of bile acids, including that of 6-Ethylidene-Obeticholic Acid, has served as a foundational template for these medicinal chemistry endeavors.

Strategies to convert FXR agonists into antagonists often involve modifications that disrupt the conformational changes required for receptor activation. Upon agonist binding, the FXR ligand-binding domain (LBD) undergoes a conformational shift that stabilizes the activation function-2 (AF-2) helix, facilitating the recruitment of coactivators. frontiersin.orgnih.govbiorxiv.org FXR antagonists, in contrast, bind to the LBD without inducing this active conformation, thereby preventing coactivator recruitment and subsequent gene transcription. frontiersin.org For bile acid derivatives, altering the geometry of the steroidal backbone can shift the pharmacological activity from agonism to antagonism. nih.gov

The generation of selective FXR agonists, particularly those with tissue-specific effects such as gut restriction, represents another key strategy. This approach aims to leverage the differential physiological roles of FXR in various tissues, such as the liver and intestine. nih.govfrontiersin.org Intestinal-selective FXR activation can stimulate the release of fibroblast growth factor 19 (FGF19), which then signals to the liver to reduce bile acid synthesis, offering a targeted therapeutic mechanism. nih.govmdpi.com Achieving intestinal selectivity often involves modifying the physicochemical properties of the molecule to limit its systemic absorption and increase its concentration in the gastrointestinal tract. mdpi.com For instance, introducing a central amide in the modified tail of the bile acid scaffold is a feature observed in some FXR antagonists with intestinal selectivity. mdpi.com

Partial agonism is another strategy to refine the activity of FXR modulators. Partial agonists induce a conformational change in the FXR-LBD that is distinct from that of full agonists, leading to a submaximal receptor response. nih.govnih.govresearchgate.net This can be advantageous in situations where a full agonistic effect might lead to adverse effects. nih.govnih.gov The design of partial agonists can be guided by understanding the specific interactions within the LBD that contribute to the degree of receptor activation. nih.gov

The structure-activity relationship (SAR) of bile acid derivatives has been extensively studied to guide the design of novel FXR modulators. Key findings indicate that the 6α-alkyl group, as seen in this compound, is important for increasing binding potency. nih.gov The hydroxyl group at the 7α-position is also critical for the binding affinity of chenodeoxycholic acid (CDCA) derivatives to FXR. nih.gov Modifications at other positions of the bile acid scaffold have been explored to modulate the activity and selectivity of these compounds. researchgate.net

Table 1: Structure-Activity Relationship of Bile Acid Derivatives as FXR Modulators

| Modification Position | Effect on Activity | Reference |

|---|---|---|

| 6α-position | Alkyl substitution increases binding potency. | nih.gov |

| 7α-position | Hydroxyl group is critical for binding affinity. | nih.gov |

| Side Chain | Modifications can alter agonist/antagonist profile and selectivity. | researchgate.net |

| Steroid A/B Ring Juncture | Altering the cis-juncture can lead to antagonism. | nih.gov |

Computational Chemistry and In Silico Approaches to SAR

Computational chemistry and in silico methods are integral to the modern drug discovery process, enabling the rational design and optimization of FXR modulators like this compound. These approaches provide valuable insights into the molecular interactions between ligands and the FXR protein, guiding the synthesis of novel compounds with desired pharmacological profiles. nih.gov

Ligand-Based and Structure-Based Drug Design Methodologies

Both ligand-based and structure-based drug design methodologies have been successfully applied in the development of FXR modulators.

Ligand-based drug design relies on the knowledge of known active molecules to develop a pharmacophore model. This model represents the essential three-dimensional arrangement of chemical features required for biological activity. nih.govresearchgate.netmdpi.com For FXR modulators, a pharmacophore model might include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, all positioned in a specific spatial orientation. researchgate.net Once a pharmacophore model is established, it can be used to virtually screen large compound libraries to identify new molecules that fit the model and are likely to be active. nih.govrsc.org This approach is particularly useful when the three-dimensional structure of the target protein is not available. mdpi.com

Structure-based drug design , on the other hand, utilizes the three-dimensional structure of the target protein, in this case, the FXR LBD. nih.govresearchgate.net This information can be obtained from X-ray crystallography or NMR spectroscopy of the protein, often in complex with a ligand. nih.gov Molecular docking is a key technique in structure-based design, where computational algorithms predict the preferred binding orientation and affinity of a ligand to the protein's binding site. nih.gov By analyzing the docked pose of a compound like this compound within the FXR LBD, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to its high affinity and agonist activity. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-receptor interactions. biorxiv.orgsciprofiles.com These simulations model the movement of atoms and molecules over time, offering insights into the conformational changes that occur upon ligand binding and how these changes relate to receptor activation or inhibition. biorxiv.orgbiorxiv.org For instance, MD simulations can help to understand how the binding of an agonist stabilizes the AF-2 helix in its active conformation, while an antagonist fails to do so. researchgate.net Computational alanine (B10760859) scanning is another in silico technique that can be used to probe the importance of individual amino acid residues in the binding pocket for ligand recognition and receptor activation.

These computational approaches have been instrumental in understanding the SAR of bile acid derivatives and in the rational design of novel FXR agonists, antagonists, and selective modulators. nih.govnih.gov They allow for the prioritization of synthetic efforts, reducing the time and cost associated with drug discovery.

Table 2: Key Amino Acid Residues in the FXR Ligand-Binding Domain for Ligand Interaction